2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSYGNXWXYJDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core via Bromination and Functionalization
a. Bromination of 2-Methylpyridine Derivatives
The initial step involves selective bromination of 2-methylpyridine to introduce a bromine atom at the 2-position. This process typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions:
- Procedure:
- 2-Methylpyridine is dissolved in an inert solvent such as dichloromethane.
- Bromine (preferably in excess, molar ratio ~1:3) is added dropwise at low temperatures (0–10°C) to prevent over-bromination.
- The reaction mixture is stirred for 8–12 hours, monitored via TLC.
- Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove excess bromine and byproducts.
- The organic layer is dried over sodium sulfate, concentrated, and purified by recrystallization or chromatography.
This method aligns with protocols described for synthesizing 6-bromopyridine derivatives, emphasizing controlled bromination to achieve regioselectivity.
b. Formation of 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine
The key step involves attaching the piperidine derivative bearing a methylsulfonyl group to the brominated pyridine:
- Procedure:
- The brominated pyridine intermediate undergoes nucleophilic substitution with a piperidine derivative, such as 3-piperidinol or 3-piperidone, functionalized with a methylsulfonyl group.
- Copper-catalyzed coupling reactions are employed, utilizing catalysts like CuI or Cu(II) salts, with ligands such as 1,10-phenanthroline or bipyridine.
- The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C).
- Bases such as potassium carbonate or cesium carbonate facilitate deprotonation and nucleophilic attack.
- After completion (monitored via TLC or HPLC), the mixture is cooled, filtered, and purified via chromatography.
This approach is supported by literature on copper-catalyzed cross-couplings for pyridine functionalization.
Synthesis of the Methylsulfonyl-Substituted Piperidine
a. Preparation of 1-Methylsulfonylpiperidin-3-yl Derivatives
- Method:
- Starting from commercially available piperidine, selective methylation at the nitrogen atom is performed using methyl iodide or dimethyl sulfate under basic conditions.
- The methylated piperidine is then sulfonylated with methylsulfonyl chloride in the presence of a base like triethylamine.
- The resulting 1-methylsulfonylpiperidin-3-yl compound is purified via distillation or chromatography.
This route is consistent with established sulfonylation procedures.
Coupling of the Piperidine Derivative to the Pyridine
a. Nucleophilic Substitution or Cross-Coupling
The prepared piperidine derivative is coupled to the brominated pyridine core through nucleophilic substitution at the bromine site or via a cross-coupling reaction:
-
- The piperidine derivative, bearing a nucleophilic amine, reacts with the bromopyridine in the presence of a base (potassium tert-butoxide) in a suitable solvent (DMF or DMSO).
- Elevated temperatures (100–130°C) facilitate substitution.
Copper-catalyzed cross-coupling:
- Alternatively, a Ullmann-type coupling or Buchwald-Hartwig amination can be employed.
- Catalysts such as Pd or Cu complexes, with appropriate ligands, are used under inert atmospheres.
- Reaction conditions typically involve heating at 80–120°C for 12–24 hours.
-
- The crude product is purified via column chromatography, recrystallization, or preparative HPLC to obtain the target compound with high purity.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Selectivity Control: Copper catalysis and ligand choice are critical for selective mono-substitution on the pyridine ring, preventing over-reaction.
- Reaction Monitoring: TLC, NMR, and HPLC are standard for tracking reaction progress and purity.
- Industrial Relevance: Methods utilizing milder conditions, fewer side reactions, and straightforward purification steps are preferred for scale-up.
- Environmental Considerations: Use of greener solvents and minimizing excess reagents align with sustainable practices.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring enables participation in transition-metal-catalyzed cross-coupling reactions, similar to other bromopyridines.
Suzuki-Miyaura Coupling
-
Reagents : Aryl/vinyl boronic acids, Pd(PPh₃)₄, K₃PO₄, dioxane/water.
-
Mechanism : The bromine undergoes oxidative addition with Pd(0), followed by transmetallation and reductive elimination to form biaryl/vinyl-pyridine derivatives.
-
Example :
Analogous bromopyridines (e.g., 5-bromo-2-methylpyridin-3-amine) couple with arylboronic acids to yield 5-arylpyridines in moderate-to-good yields (60–85%) .
Product : 2-Aryl-6-(1-methylsulfonylpiperidin-3-yl)pyridine.
Buchwald-Hartwig Amination
-
Reagents : Primary/secondary amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene.
-
Mechanism : Bromine is replaced by an amine via Pd-catalyzed C–N bond formation.
Product : 2-Amino-6-(1-methylsulfonylpiperidin-3-yl)pyridine.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates NAS at the bromine site under specific conditions.
*Yields estimated from analogous bromopyridine reactions.
Functionalization of the Piperidine Moiety
The 1-methylsulfonylpiperidin-3-yl group can undergo transformations at the sulfonamide or piperidine nitrogen.
Sulfonamide Reactions
-
Reduction : LiAlH₄ reduces sulfonamides to thioethers, but the methylsulfonyl group is generally stable under mild conditions .
-
Alkylation : The sulfonamide nitrogen can be alkylated using alkyl halides and strong bases (e.g., LDA), though steric hindrance may limit reactivity .
Piperidine Ring Modifications
-
N-Demethylation : Not feasible without cleaving the sulfonyl group.
-
Oxidation : The piperidine ring is resistant to oxidation due to the electron-withdrawing sulfonyl group.
Stability and Handling Considerations
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and Br₂ .
-
Storage : Stable under argon at −20°C; sensitive to prolonged light exposure.
Key Challenges in Reactivity:
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of pyridine compounds, including 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine, may exhibit antidepressant properties. A study highlighted the role of AMPA receptor modulators in treating depression, where similar compounds were evaluated for their efficacy in enhancing synaptic transmission and neuroprotection .
1.2 Anticancer Potential
Compounds with pyridine scaffolds have been investigated for their anticancer activities. In particular, the incorporation of sulfonyl groups has been associated with improved interactions with biological targets involved in cancer progression. Preliminary studies suggest that this compound could be a candidate for further exploration in cancer therapeutics .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Bromination of Pyridine Derivatives: Utilizing brominating agents on pyridine derivatives to introduce the bromo group.
- Sulfonylation Reactions: The introduction of the methylsulfonyl group via sulfonation reactions with suitable reagents .
2.2 Related Compounds
The compound serves as a precursor for various derivatives that may enhance its pharmacological properties:
| Compound Name | Structure | Application |
|---|---|---|
| 2-Bromo-6-methylpyridine | Structure | Synthesis of ligands |
| 6-(methylsulfonyl)pyridine | Structure | Antimicrobial activity |
Case Studies
3.1 Stability of Metal Complexes
A notable case study involved the synthesis of metal complexes using ligands derived from this compound. The stability and reactivity of these complexes were assessed, revealing that the sulfonamide moiety significantly influenced their stability under various conditions .
3.2 Biological Activity Assessment
Another study focused on the biological activity of synthesized derivatives against specific cancer cell lines. The results demonstrated that certain modifications to the pyridine structure enhanced cytotoxicity against breast cancer cells, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine with analogous bromopyridine derivatives:
Key Observations:
- Electronic Effects : The methylsulfonylpiperidinyl group in the target compound is a strong electron-withdrawing substituent, similar to the trifluoromethyl group in 2-Bromo-6-(trifluoromethyl)pyridine. This contrasts with the electron-donating methyl group in 2-Bromo-3-methylpyridine .
- Solubility: The sulfonyl and piperidinyl groups may enhance aqueous solubility compared to non-polar analogs like 2-Bromo-3-methylpyridine.
Biological Activity
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure features a bromine atom at the 2-position and a piperidine ring substituted with a methylsulfonyl group, which may influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
The chemical formula for this compound is C12H15BrN2O2S. Its molecular weight is approximately 325.23 g/mol. The presence of the bromine atom and the piperidine moiety suggests that this compound may interact with various biological targets.
The mechanism of action for this compound is primarily through its interaction with specific receptors and enzymes in the body. The piperidine ring can facilitate binding to neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic effects in neurological disorders.
Anticancer Properties
Recent studies have evaluated the anticancer properties of related compounds, suggesting that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated significant inhibitory effects on cell viability in HeLa and MCF-7 cell lines, indicating potential for further exploration of this compound in cancer therapy .
Neuropharmacological Effects
The structural characteristics of this compound suggest it may act on neurotransmitter systems. Compounds with similar piperidine structures have shown promise in treating conditions such as depression and anxiety by modulating serotonin and dopamine receptors .
Research Findings
Case Studies
- Antitumor Activity : A study on a structurally related compound demonstrated effective inhibition of tumor growth in vivo using chick chorioallantoic membrane (CAM) assays, highlighting the potential for similar effects from this compound .
- Neuropharmacological Assessment : Research on piperidine derivatives has indicated their ability to modulate neurotransmitter levels, leading to improved outcomes in models of anxiety and depression .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine?
- Methodological Answer : Synthesis typically involves bromination of a pyridine precursor followed by introduction of the methylsulfonylpiperidine moiety. For bromination, protocols analogous to 2-bromo-6-methylpyridine synthesis (e.g., bromotrimethylsilane treatment of chloro derivatives) can be adapted . The methylsulfonyl group may be introduced via nucleophilic substitution using 1-methylsulfonylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR should show distinct peaks for the pyridine ring (δ 7.0–8.5 ppm) and methylsulfonylpiperidine protons (δ 1.5–3.5 ppm). C NMR can confirm the quaternary carbon adjacent to bromine (~δ 120–130 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with an error <5 ppm. Fragmentation patterns may include loss of the methylsulfonyl group (Δm/z ~95) .
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95% by area normalization) .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer :
- Store in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonyl group.
- Avoid prolonged exposure to light, as bromopyridines are prone to photodegradation.
- Use gloves and eye protection due to potential skin/eye irritation (similar to other bromopyridines) .
Advanced Research Questions
Q. What methodological approaches optimize Suzuki-Miyaura cross-coupling reactions involving this bromopyridine?
- Methodological Answer :
- Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/ethanol (3:1) at 80°C. Additives like Cs₂CO₃ improve coupling efficiency .
- Solvent Screening : Test DMAc or THF for sterically hindered boronic acids. Microwave-assisted conditions (120°C, 20 min) can enhance yields .
- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography. Monitor by TLC (Rf ~0.3 in 30% EtOAc/hexane) .
Q. How can researchers address discrepancies in reported reaction yields during pyridine ring functionalization?
- Methodological Answer :
- Variable Analysis : Systematically test reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiment (DoE) software. For example, contradictory yields in bromination may arise from competing N-oxidation; control via low-temperature (0–5°C) reactions .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dehalogenated products or sulfone degradation). Adjust stoichiometry of methylsulfonylpiperidine to suppress side reactions .
Q. What strategies enhance regioselectivity in nucleophilic substitution at the bromine site?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) para to bromine to polarize the C-Br bond and favor SNAr mechanisms.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution. For example, DMF increases reaction rates by 30% compared to THF in analogous systems .
- Metal-Mediated Coupling : Use CuI/L-proline catalysts for Ullmann-type coupling to aryl amines, ensuring regioselectivity via chelation control .
Q. How to mitigate competing side reactions during methylsulfonylpiperidine moiety introduction?
- Methodological Answer :
- Stepwise Synthesis : First install the piperidine ring via Buchwald-Hartwig amination, then oxidize the sulfide to sulfonyl using mCPBA (meta-chloroperbenzoic acid) .
- Reaction Monitoring : Use in-situ IR to track sulfide oxidation (disappearance of S-H stretch at ~2550 cm⁻¹). Quench excess oxidant with Na₂S₂O₃ to prevent over-oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
